molecular formula C10H8FNO2 B1431241 Methyl 5-fluoro-1H-indole-7-carboxylate CAS No. 1238214-64-6

Methyl 5-fluoro-1H-indole-7-carboxylate

Cat. No.: B1431241
CAS No.: 1238214-64-6
M. Wt: 193.17 g/mol
InChI Key: LUKPCFVRJNCQDT-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1H-indole-7-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 5-position and a carboxylate group at the 7-position on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Mechanism of Action

Target of Action

Methyl 5-fluoro-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that can lead to therapeutic effects . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives like this compound could potentially influence a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets. It’s important to consider these factors when studying the action of this compound .

Biochemical Analysis

Biochemical Properties

Methyl 5-fluoro-1H-indole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . Additionally, this compound may interact with proteins involved in cell signaling, thereby modulating cellular responses to external stimuli .

Cellular Effects

This compound exhibits notable effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Furthermore, this compound may alter metabolic pathways within cells, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound can bind to enzymes and proteins, either inhibiting or activating their activity . For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can be relatively stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects may also be observed, where a certain dosage is required to achieve a significant biochemical response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular function . Additionally, this compound may affect metabolic flux and alter the levels of certain metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound may be actively transported across cell membranes, allowing it to accumulate in certain cellular compartments . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, this compound may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-1H-indole-7-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include a fluorinated phenylhydrazine and an appropriate ester .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the selective introduction of the fluorine atom and the carboxylate group at the desired positions on the indole ring .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1H-indole-7-carboxylate undergoes various chemical reactions, including:

    Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.

    Nucleophilic addition: The carbonyl group in the ester can undergo nucleophilic addition reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the indole ring, while nucleophilic addition can lead to the formation of alcohols or other derivatives .

Scientific Research Applications

Methyl 5-fluoro-1H-indole-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms involving indole derivatives.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Methyl 5-fluoro-1H-indole-7-carboxylate can be compared with other indole derivatives such as:

These comparisons highlight the unique positioning of the fluorine atom and carboxylate group in this compound, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 5-fluoro-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKPCFVRJNCQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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